Penicillin G (potassium or sodium) is an antibacterial prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of certain serious bacterial infections, such as pneumonia, meningitis, gonorrhea, syphilis, and others.
Pneumonia and syphilis can be opportunistic infections (OI) of HIV.
Penicillin G Potassium is the potassium salt form of penicillin G, a broad-spectrum penicillin antibiotic. Penicillin G potassium binds to penicillin binding proteins (PBP), the enzymes that catalyze the synthesis of peptidoglycan, which is a critical component of the bacterial cell wall. This leads to the interruption of cell wall synthesis, consequently leading to bacterial cell growth inhibition and cell lysis.
A penicillin derivative commonly used in the form of its sodium or potassium salts in the treatment of a variety of infections. It is effective against most gram-positive bacteria and against gram-negative cocci. It has also been used as an experimental convulsant because of its actions on GAMMA-AMINOBUTYRIC ACID mediated synaptic transmission.
See also: Penicillin G (has active moiety).
Penicillin G potassium
CAS No.: 113-98-4
Cat. No.: VC0001851
Molecular Formula: C16H17KN2O4S
Molecular Weight: 372.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 113-98-4 |
---|---|
Molecular Formula | C16H17KN2O4S |
Molecular Weight | 372.5 g/mol |
IUPAC Name | potassium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
Standard InChI | InChI=1S/C16H18N2O4S.K/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);/q;+1/p-1/t11-,12+,14-;/m1./s1 |
Standard InChI Key | IYNDLOXRXUOGIU-LQDWTQKMSA-M |
Isomeric SMILES | CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.[K+] |
SMILES | CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.[K+] |
Canonical SMILES | CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.[K+] |
Chemical Identity and Structural Properties
Penicillin G potassium, chemically designated as monopotassium (2S,5R,6R)-3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate, has a molecular formula of and a molecular weight of 372.48 g/mol . The compound exists as a white crystalline powder, hygroscopic in nature, and is highly soluble in water, saline, and dextrose solutions . Its stability is pH-dependent, with optimal activity observed in neutral to slightly alkaline conditions (pH 6.0–8.5) .
The β-lactam ring, a defining feature of Penicillin G potassium, is critical for its antibacterial activity. Structural modifications to this core are minimal compared to semi-synthetic penicillins, preserving its narrow spectrum targeting primarily Gram-positive bacteria . The potassium counterion enhances solubility, facilitating intravenous (IV) and intramuscular (IM) administration .
Pharmacological Mechanisms and Pharmacokinetics
Mechanism of Action
Penicillin G potassium exerts bactericidal effects by inhibiting peptidoglycan synthesis, a vital component of bacterial cell walls. It binds irreversibly to penicillin-binding proteins (PBPs), enzymes responsible for cross-linking peptidoglycan strands, leading to cell wall destabilization and osmotic lysis . Its efficacy is pronounced against streptococci, meningococci, and susceptible staphylococci, though resistance via β-lactamase production limits its use against penicillinase-producing strains .
Absorption and Distribution
Oral bioavailability is negligible (<30%) due to acid hydrolysis in the stomach, necessitating parenteral administration . Following IM injection, peak serum concentrations of 20,000–40,000 units/mL are achieved within 15–30 minutes . The drug distributes widely, penetrating pleural, peritoneal, and synovial fluids, but cerebrospinal fluid (CSF) penetration is poor unless meninges are inflamed (CSF/serum ratio: 2–6%) .
Metabolism and Excretion
Approximately 16–30% of the dose is metabolized to penicilloic acid, an inactive metabolite . Renal excretion predominates, with 58–85% eliminated unchanged via glomerular filtration and tubular secretion . The elimination half-life is 0.5–1 hour in adults with normal renal function but prolongs significantly in renal impairment (up to 20 hours in anuria) .
Clinical Applications and Therapeutic Efficacy
Approved Indications
Penicillin G potassium is indicated for severe infections caused by susceptible organisms, including:
Off-Label and Novel Uses
A randomized controlled trial demonstrated the efficacy of 50 mg Penicillin G potassium troches in reducing ulcer size and pain in minor recurrent aphthous stomatitis (MiRAU). Patients applying troches four times daily showed significant improvement by day 3 () . This topical application minimizes systemic exposure, reducing adverse effects .
Analytical Methods and Stability
Quality Control and Reference Standards
Regulatory and Dosage Guidelines
Recommended Dosages
Infection Type | Dosage (IV/IM) | Duration |
---|---|---|
Streptococcal pharyngitis | 0.6–1.2 million units/day | 10 days |
Bacterial meningitis | 24 million units/day | 14 days |
Syphilis (primary) | 2.4 million units | Single dose |
Contraindications
Emerging Resistance and Future Directions
While Penicillin G potassium remains effective against non-β-lactamase-producing strains, rising resistance in Neisseria gonorrhoeae and Streptococcus pneumoniae underscores the need for combinatorial therapies . Research into β-lactamase inhibitors (e.g., clavulanic acid) and novel delivery systems (e.g., nanoparticle carriers) aims to extend its clinical relevance .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume